1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting specific biological pathways.
The compound can be synthesized through various organic chemistry methods, often involving the reaction of amines with sulfonyl chlorides or related reagents. Its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
This compound is classified as a sulfonamide derivative. Sulfonamides are known for their antibacterial properties and are used in various therapeutic applications. The specific structural features of 1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride may confer unique biological activities.
The synthesis of 1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride typically involves the following steps:
The reaction mechanism involves nucleophilic attack by the amine on the sulfonyl chloride, leading to the formation of the sulfonamide bond. The choice of solvents and reaction conditions can significantly influence yield and purity.
The molecular formula for 1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride can be represented as C12H18ClN3O2S. The structure consists of:
Key structural data includes:
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride can undergo various chemical reactions typical of sulfonamides, including:
The stability and reactivity of this compound are influenced by its functional groups, which can participate in further chemical transformations or complexation with metal ions.
The mechanism of action for compounds like 1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride typically involves:
Research into similar compounds has shown varying degrees of potency against different biological targets, highlighting the importance of structural modifications.
1-(3-aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride has potential applications in:
This hydrochloride salt belongs to a structurally refined class of N-alkylated aryl sulfonamides, characterized by a tertiary sulfonamide group with butyl and methyl substituents and a meta-aminophenyl pharmacophore. Its design embodies strategic modifications to enhance target binding, cellular permeability, and metabolic stability relative to simpler aryl sulfonamides. The compound exemplifies contemporary medicinal chemistry approaches leveraging sulfonamide versatility for targeted protein modulation—particularly in oncology and enzyme inhibition applications—where its bifunctional structure enables specific molecular interactions distinct from first-generation sulfonamide therapeutics [1] [7].
The evolution of aryl sulfonamides spans from early diuretics and antibacterials to sophisticated kinase-binding scaffolds. Meta-substituted aminophenyl sulfonamides emerged prominently in the 1990s-2000s as researchers exploited their dual functionality: the sulfonamide moiety engages in hydrogen bonding with enzymatic targets, while the aromatic amine enables derivatization or direct participation in binding. For example, Pfizer’s PF-562271 incorporated a meta-aminophenyl variant as part of its FAK-inhibitory core, demonstrating nanomolar kinase affinity and establishing proof-of-concept for anticancer applications [1] [5].
1-(3-Aminophenyl)-N-butyl-N-methylmethanesulfonamide hydrochloride represents a progression in this lineage. The N-butyl-N-methyl substitution pattern was engineered to balance lipophilicity and metabolic resistance, addressing limitations of earlier N-H or N-dialkyl analogs prone to rapid oxidative clearance. This design strategy mirrors broader trends in sulfonamide optimization observed in kinase inhibitor development, where N-alkylation improves central nervous system penetration and plasma stability [7] [8]. Contemporary studies highlight its role as:
Era | Prototype Compound | Structural Features | Therapeutic Role |
---|---|---|---|
1960s | Sulfanilamide | N-H sulfonamide; para-aminophenyl | Antibacterial |
1990s | Sotalol derivatives | N-isopropyl sulfonamide; meta-substituent | Antiarrhythmic |
2000s | PF-562271 precursor | N-methyl sulfonamide; meta-aminophenyl | FAK inhibition (anticancer) |
2010s-present | Target compound | N-butyl-N-methyl; meta-aminophenyl | Targeted degradation & covalent inhibition |
Synthesis typically employs a linear sequence starting from 3-nitrobenzyl bromide or 3-nitrobenzoic acid derivatives. Key steps involve:
Critical optimizations focus on:
Recent advances utilize flow chemistry for hazardous steps (sulfonylation), reducing reaction times from hours to minutes and improving yields by 15–20%. Green chemistry adaptations employ scCO₂ (supercritical carbon dioxide) as a reaction medium for the reduction step, eliminating metal catalysts and enhancing E-factor profiles [4] [8].
Step | Classical Method | Yield (%) | Optimized Method | Yield (%) |
---|---|---|---|---|
Alkylation | K₂CO₃, DMF, 80°C, 12h | 65 | Microwave, 140°C, no solvent, 30m | 89 |
Sulfonylation | Et₃N, CH₂Cl₂, 0°C→RT, 6h | 78 | Flow reactor, neat, 120°C, 5m | 95 |
Nitro reduction | SnCl₂·2H₂O, EtOH, reflux, 3h | 70 | H₂ (30 psi), Pd/C, EtOAc, 2h | 92 |
Salt formation | HCl/Et₂O, 0°C, 2h | 85 | HCl/scCO₂ antisolvent, 35°C | 98 |
This compound enables two disruptive modalities in oncology drug discovery: PROTACs and covalent inhibitors. As a FAK-targeting warhead, its meta-aminophenyl sulfonamide moiety binds the kinase’s DFG motif, with the N-butyl group occupying a hydrophobic pocket adjacent to the ATP-binding site. When linked to E3 ligase recruiters (e.g., pomalidomide), it degrades FAK—overcoming limitations of catalytic inhibition alone. In proof-of-concept studies:
Simultaneously, the aniline functionality facilitates electrophile conjugation (e.g., acrylamides, chloroacetamides) for covalent inhibition. This targets non-catalytic cysteines in kinases like FLT3—overcoming resistance mutations in acute myeloid leukemia. Analogous to compound C14 (4-(4-aminophenyl)-6-methylisoxazolopyridine), structural derivatives suppress FLT3-ITD mutants at nanomolar concentrations by covalent engagement of Cys828, demonstrating 73% inhibition at 1 μM [6].
Emerging applications include:
PROTAC Name | E3 Ligase Binder | Linker | DC₅₀ (nM) | Dmax (%) | Target |
---|---|---|---|---|---|
A13 | Pomalidomide | PEG₃ | 3.2 | 85 (at 10nM) | FAK |
BI-3663 | VHL ligand | Alkyl (C6) | 5.8 | 78 | FAK |
FC-11 | CRBN | PEG₂ | 12.4 | 65 | FAK |
GSK215 | VHL ligand | Rigid aromatic | 1.9 | 92 | FAK |
This compound exemplifies the strategic integration of traditional medicinal chemistry with modern protein degradation technologies. Its continued optimization—particularly in linker chemistry and warhead stereoelectronic tuning—positions it as a versatile scaffold for addressing undruggable targets in oncology and beyond.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3